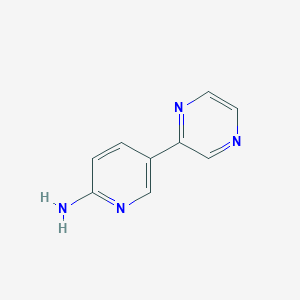

5-(Pyrazin-2-yl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyrazin-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-2-1-7(5-13-9)8-6-11-3-4-12-8/h1-6H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVJRIXHIPRLSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=NC=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731381 | |

| Record name | 5-(Pyrazin-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827588-90-9 | |

| Record name | 5-(Pyrazin-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(pyrazin-2-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Pyrazin-2-yl)pyridin-2-amine

Foreword: The Strategic Importance of 5-(Pyrazin-2-yl)pyridin-2-amine

The fusion of pyridine and pyrazine rings in the molecular architecture of this compound creates a scaffold of significant interest to the pharmaceutical and materials science sectors. The unique electronic properties and hydrogen bonding capabilities imparted by the nitrogen-rich heterocyclic systems make this compound a valuable building block in the design of novel kinase inhibitors, metallo-organic frameworks, and functional organic materials. This guide provides an in-depth exploration of the primary synthetic routes to this pivotal molecule, grounded in established chemical principles and supported by practical, field-proven insights for researchers, scientists, and drug development professionals.

I. Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals that the key disconnection is the C-C bond between the pyridine and pyrazine rings. This bond formation is ideally suited for palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency and functional group tolerance in constructing biaryl and heteroaryl systems. Two principal strategies emerge from this analysis: the Suzuki-Miyaura coupling and the Stille coupling.

II. The Suzuki-Miyaura Coupling: A Robust and Versatile Approach

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of C-C bonds.[1] Its advantages include mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids and their esters.[2]

A. Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halopyridin-2-amine, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the pyrazinyl group from the boronic acid derivative is transferred to the palladium center.

-

Reductive Elimination: The coupled product, this compound, is formed, regenerating the Pd(0) catalyst.

B. Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol outlines the synthesis of this compound from 5-bromopyridin-2-amine and pyrazine-2-boronic acid pinacol ester.

Materials and Reagents:

| Reagent | CAS No. | Supplier Recommendation |

| 5-Bromopyridin-2-amine | 13535-14-7 | Commercially available |

| Pyrazine-2-boronic acid pinacol ester | 943990-12-7 | Commercially available |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Commercially available |

| Potassium Phosphate (K₃PO₄) | 7778-53-2 | Anhydrous |

| 1,4-Dioxane | 123-91-1 | Anhydrous, degassed |

| Water | 7732-18-5 | Degassed |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 5-bromopyridin-2-amine (1.0 eq), pyrazine-2-boronic acid pinacol ester (1.2 eq), and potassium phosphate (2.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Reaction: Heat the reaction mixture to 85-95 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

III. The Stille Coupling: An Alternative Pathway

The Stille coupling offers a valuable alternative for the synthesis of this compound, particularly when the corresponding boronic acid is unstable or difficult to access.[3] This reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound.

A. Mechanistic Considerations

The catalytic cycle of the Stille coupling is analogous to the Suzuki-Miyaura reaction, with the transmetalation step involving the transfer of the pyrazinyl group from the organostannane to the palladium center.

B. Experimental Protocol: Stille Synthesis

This protocol details the synthesis using 5-bromopyridin-2-amine and the commercially available 2-(tributylstannyl)pyrazine.[4][5]

Materials and Reagents:

| Reagent | CAS No. | Supplier Recommendation |

| 5-Bromopyridin-2-amine | 13535-14-7 | Commercially available |

| 2-(Tributylstannyl)pyrazine | 205371-27-3 | Commercially available[5] |

| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | Commercially available |

| Tri(o-tolyl)phosphine | 6163-58-2 | Commercially available |

| Toluene | 108-88-3 | Anhydrous, degassed |

Step-by-Step Procedure:

-

Reaction Setup: In a dry Schlenk tube under an argon atmosphere, dissolve 5-bromopyridin-2-amine (1.0 eq) and 2-(tributylstannyl)pyrazine (1.1 eq) in anhydrous, degassed toluene.

-

Catalyst Preparation: In a separate flask, prepare the catalyst by adding tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and tri(o-tolyl)phosphine (0.08 eq) to anhydrous, degassed toluene.

-

Reaction: Add the catalyst solution to the reaction mixture. Heat the reaction to 100-110 °C and stir for 12-16 hours, monitoring by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

IV. Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on both the pyridine and pyrazine rings. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

V. Conclusion and Future Perspectives

The Suzuki-Miyaura and Stille cross-coupling reactions represent reliable and adaptable methods for the synthesis of this compound. The choice between these two methodologies will often depend on the availability and stability of the pyrazine precursor. The protocols outlined in this guide provide a solid foundation for the successful synthesis and purification of this valuable heterocyclic compound. Further optimization of reaction conditions, including the exploration of more modern palladium catalysts and ligand systems, may lead to improved yields and milder reaction conditions, enhancing the overall efficiency and sustainability of the synthesis.

VI. References

-

Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199. Available at: --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 2-(Tributylstannyl)pyrazine. Retrieved from --INVALID-LINK--

-

CymitQuimica. (n.d.). (Tributylstannyl)-pyrazine. Retrieved from --INVALID-LINK--

-

Apollo Scientific. (n.d.). 2-(Tributylstannyl)pyrazine. Retrieved from --INVALID-LINK--

-

Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from --INVALID-LINK--

-

BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. Retrieved from --INVALID-LINK--

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(Pyrazin-2-yl)pyridin-2-amine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Pyrazin-2-yl)pyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a versatile scaffold in the design of novel therapeutics. Its unique arrangement of pyridine and pyrazine rings presents a valuable pharmacophore for kinase inhibition and other targeted therapies. A comprehensive understanding of its physicochemical properties is paramount for optimizing its synthesis, formulation, and biological activity. This guide provides a detailed analysis of the known and predicted physicochemical characteristics of this compound, alongside expert-guided, field-proven experimental protocols for their determination.

Introduction: The Strategic Importance of this compound in Drug Discovery

The confluence of a pyridine ring and a pyrazine ring within a single molecular entity endows this compound with a unique electronic and structural profile. This combination is frequently explored in the development of targeted therapies, particularly as kinase inhibitors for oncology. The nitrogen atoms in both heterocyclic rings can act as hydrogen bond acceptors, while the amine group on the pyridine ring serves as a hydrogen bond donor, facilitating specific and potent interactions with biological targets. The potential for this scaffold in drug discovery is underscored by the biological activities of related pyrazine and pyridine-containing compounds, which have demonstrated anticancer and anti-inflammatory properties.

This document serves as a foundational resource for researchers, providing not only compiled data but also the causal logic behind the experimental methodologies required to fully characterize this promising molecule.

Molecular Structure and Core Identifiers

A thorough characterization begins with the fundamental identity of the molecule.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 827588-90-9 | |

| Molecular Formula | C₉H₈N₄ | |

| Molecular Weight | 172.19 g/mol | |

| Canonical SMILES | C1=CN=C(C=C1)C2=CN=C(C=N2)N | - |

| InChI Key | WPVJRIXHIPRLSM-UHFFFAOYSA-N | - |

Predicted Physicochemical Properties: A Computational Overview

While experimental data for this compound is not extensively published, computational models provide valuable initial parameters for guiding experimental design.

| Property | Predicted Value | Significance in Drug Development |

| LogP | 1.1208 | Indicates good oral and intestinal absorption potential. |

| Topological Polar Surface Area (TPSA) | 64.69 Ų | Suggests good cell permeability. |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 1 |

Experimental Determination of Key Physicochemical Properties

The following sections detail the experimental protocols for determining the critical physicochemical properties of this compound. The causality behind experimental choices is emphasized to ensure robust and reproducible results.

Melting Point

Experimental Protocol: Melting Point Determination

A standard capillary melting point apparatus should be utilized. The choice of a slow heating rate near the expected melting point is critical for accuracy.

Caption: Workflow for melting point determination.

Solubility

Solubility is a critical factor for both in vitro assays and in vivo bioavailability. Given the presence of multiple nitrogen atoms capable of hydrogen bonding, this compound is expected to be soluble in polar organic solvents and have some aqueous solubility, similar to 2-aminopyridine which is highly water-soluble.

Experimental Protocol: Kinetic Solubility Assay

A kinetic solubility assay using DMSO as the co-solvent is a standard high-throughput method.

Caption: Kinetic solubility assay workflow.

Acid Dissociation Constant (pKa)

The pKa values of the amine and the nitrogen atoms in the pyrazine and pyridine rings will dictate the compound's charge state at physiological pH, which in turn affects its solubility, permeability, and target binding. The pKa of the conjugate acid of pyridine is 5.21.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a reliable method for pKa determination.

-

Solution Preparation : Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.

-

Titration : Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to protonate all basic sites, followed by titration with a standardized strong base (e.g., NaOH).

-

Data Acquisition : Record the pH of the solution as a function of the volume of titrant added.

-

Analysis : The pKa values are determined from the inflection points of the resulting titration curve.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a key measure of lipophilicity. The computationally predicted LogP of 1.1208 suggests a favorable balance for membrane permeability.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the gold standard for experimental LogP determination.

-

System Preparation : Prepare a solution of the compound in a pre-saturated mixture of n-octanol and water.

-

Equilibration : Shake the mixture vigorously to allow the compound to partition between the two phases, then centrifuge to separate the layers.

-

Quantification : Carefully remove aliquots from both the aqueous and octanol layers.

-

Analysis : Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

-

Calculation : The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic analysis provides unequivocal structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effect of the amine group. The amine protons will likely appear as a broad singlet.

¹³C NMR: The carbon NMR will show distinct signals for each of the nine carbon atoms. The carbons adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift (downfield).

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:

Caption: Standard NMR sample preparation and analysis workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amine) | 3450-3300 (likely two bands) | Asymmetric & Symmetric Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C=N, C=C (Aromatic Rings) | 1610-1420 | Stretching |

| N-H (Amine) | ~1630 | Scissoring |

This data is based on typical values for 2-aminopyridine and pyrazine moieties.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 173.08217 |

| [M+Na]⁺ | 195.06411 |

| [M-H]⁻ | 171.06761 |

| [M]⁺ | 172.07434 |

Data sourced from PubChemLite.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. This guide has provided a comprehensive overview of its key physicochemical properties, combining computational predictions with expert-guided experimental protocols. By following these methodologies, researchers can obtain the robust and reliable data necessary to advance their research and development efforts with this promising scaffold.

5-(Pyrazin-2-yl)pyridin-2-amine CAS number 827588-90-9

An In-depth Technical Guide: 5-(Pyrazin-2-yl)pyridin-2-amine (CAS 827588-90-9)

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide to this compound. Moving beyond a simple data sheet, this guide provides an in-depth analysis of the compound's synthesis, characterization, and critical applications in modern medicinal chemistry, framed with the insights of an experienced application scientist. The narrative emphasizes the rationale behind experimental design and the compound's strategic importance as a molecular scaffold.

Core Molecular Profile and Strategic Significance

This compound (CAS 827588-90-9) is a heteroaromatic compound featuring a pyridine ring functionalized with a 2-amino group and a pyrazine ring at the 5-position.[1][2][3] This specific topology is not a random assortment of rings; it is a "privileged scaffold" in medicinal chemistry. The 2-aminopyridine moiety is a well-established hinge-binding motif for many protein kinases, while the pyrazine ring serves as a versatile vector for chemical modification to tune selectivity and physicochemical properties.[3][4][5] The presence of multiple nitrogen atoms allows for a rich network of hydrogen bonding interactions with biological targets.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 827588-90-9 | [1][2][6] |

| Molecular Formula | C₉H₈N₄ | [1][2][7] |

| Molecular Weight | 172.19 g/mol | [1][8] |

| Appearance | Solid, typically off-white to yellow powder | [3] |

| Purity (Commercial) | ≥98% | [1][2] |

| Storage Conditions | Inert atmosphere, room temperature, protected from light | [2][6] |

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the C-C bond linking the pyridine and pyrazine rings is the key synthetic challenge. For this transformation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice. Its widespread use is due to its exceptional functional group tolerance—critically, it proceeds without the need to protect the amino group on the pyridine ring—and its consistently high yields.[9][10][11]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the inter-ring C-C bond. This reveals two commercially available or readily synthesized starting materials: a halogenated 2-aminopyridine and a pyrazinylboronic acid or its ester equivalent.

Caption: Retrosynthetic pathway for this compound.

Detailed Synthesis Protocol

This protocol provides a robust and reproducible methodology for the synthesis. The causality behind each step is explained to ensure success.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Suzuki-Miyaura synthesis.

Methodology:

-

Vessel and Reagent Preparation: In a round-bottom flask, combine 5-bromo-2-aminopyridine (1.0 eq.), pyrazin-2-ylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.). The base is critical for the transmetalation step of the catalytic cycle.

-

Atmosphere Control: Seal the flask with a septum and thoroughly purge with an inert gas (Argon or Nitrogen). This is a self-validating step; failure to exclude oxygen will lead to oxidation of the phosphine ligands and deactivation of the palladium catalyst, resulting in poor or no product formation.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).[10] The water is essential for dissolving the inorganic base. To this slurry, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Reaction Execution: Heat the mixture to reflux (85-95 °C) with vigorous stirring. Monitor the disappearance of the starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Work-up: After cooling to room temperature, dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine to remove residual water, and dried over anhydrous sodium sulfate.

-

Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel to yield this compound as a pure solid.

Comprehensive Analytical Characterization

Rigorous analytical confirmation is non-negotiable to validate the identity and purity of the synthesized material.

Table 2: Expected Analytical Data for Structural Verification

| Technique | Expected Result | Rationale |

| ¹H NMR | Multiple distinct signals in the aromatic region (7.0-9.0 ppm) for the protons on both the pyridine and pyrazine rings. A broad singlet for the two -NH₂ protons, which is exchangeable with D₂O. | Confirms the proton framework and presence of the primary amine. |

| ¹³C NMR | Nine distinct signals corresponding to the nine carbon atoms in the molecule. Carbons adjacent to nitrogen atoms will be deshielded and appear at higher chemical shifts. | Verifies the complete carbon skeleton of the compound. |

| Mass Spec (ESI+) | A prominent ion peak at m/z ≈ 173.08, corresponding to the protonated molecule [M+H]⁺. | Confirms the molecular weight of the compound.[12] |

| Purity (RP-HPLC) | A single major peak with >98% area under the curve. | Quantifies the purity of the final product. |

Core Applications in Drug Discovery: A Kinase Inhibitor Scaffold

The primary application of this compound is as a high-value building block in drug discovery, particularly for the development of protein kinase inhibitors.[3][13] Kinases are a critical class of enzymes often dysregulated in diseases like cancer.[4]

The 2-aminopyridine portion of the molecule acts as an effective "hinge-binder," forming two key hydrogen bonds with the backbone of the kinase ATP-binding site. This interaction anchors the inhibitor in place. The pyrazine portion extends into the solvent-exposed region, providing a modifiable handle to enhance potency, target selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Diagram: General Kinase Binding Mode

Caption: The aminopyridine scaffold as a kinase hinge-binder.

Safety, Handling, and Storage

This compound should be handled by trained personnel in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and nitrile gloves are mandatory.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and mucous membranes.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon) and protected from light.[2][6] Commercial suppliers may classify this item as a hazardous material for shipping purposes.[1]

References

- 1. chemscene.com [chemscene.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. CAS 827588-90-9: 2-Pyridinamine, 5-pyrazinyl- | CymitQuimica [cymitquimica.com]

- 4. US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 827588-90-9|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | C9H8N4 | CID 59259225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 827588-90-9 | CIB58890 [biosynth.com]

- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PubChemLite - this compound (C9H8N4) [pubchemlite.lcsb.uni.lu]

- 13. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility Profiling of 5-(Pyrazin-2-yl)pyridin-2-amine

Executive Summary

5-(Pyrazin-2-yl)pyridin-2-amine is a heterocyclic amine compound featuring pyridine and pyrazine moieties, a scaffold of significant interest in medicinal chemistry and drug discovery. The developability of any active pharmaceutical ingredient (API) is fundamentally linked to its physicochemical properties, with solubility being a paramount parameter. Poor solubility can severely limit oral bioavailability, complicate formulation development, and lead to unreliable results in preclinical assays.[1][2] This technical guide provides a comprehensive framework for the systematic evaluation of the solubility of this compound. We present not just protocols, but the underlying scientific rationale for experimental design, from theoretical predictions based on molecular structure to the gold-standard experimental methodologies for determining thermodynamic solubility and ionization constants (pKa). This document is intended for researchers, formulation scientists, and drug development professionals seeking to establish a robust and scientifically sound solubility profile for this and structurally related compounds.

Part 1: Theoretical Framework and Physicochemical Analysis

A proactive analysis of a molecule's structure provides critical insights into its potential solubility behavior, guiding the selection of appropriate solvents and experimental conditions.

Molecular Structure and Predicted Properties

This compound (PubChem CID: 59259225) possesses a molecular formula of C₉H₈N₄ and a molecular weight of 172.19 g/mol .[3] Its structure contains multiple nitrogen atoms within aromatic rings and an exocyclic amine group, which are key determinants of its properties.

| Physicochemical Property | Predicted Value | Source | Significance for Solubility |

| Molecular Weight | 172.19 | ChemScene | Low molecular weight is generally favorable for solubility. |

| logP (Octanol-Water Partition Coefficient) | 1.12 | ChemScene | A low positive logP suggests a slight preference for lipids but indicates that the compound is not excessively hydrophobic, hinting at potential aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 64.69 Ų | ChemScene | This value is well below the 140 Ų threshold often associated with poor membrane permeability, but the polarity it indicates is crucial for interactions with polar solvents. |

| Hydrogen Bond Donors | 1 | ChemScene | The primary amine group (-NH₂) can donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 4 | ChemScene | The nitrogen atoms in the pyridine and pyrazine rings, as well as the amine nitrogen, can accept hydrogen bonds. |

The presence of multiple hydrogen bond acceptors and a donor suggests a strong potential for interaction with polar protic solvents like water, ethanol, and methanol.

The Critical Role of pKa

The compound features several basic nitrogen atoms: the amino group on the pyridine ring and the two nitrogens in the pyrazine ring. The extent of ionization of these groups is dependent on the pH of the solution.[4] This makes the compound's aqueous solubility highly pH-dependent.[5][6]

-

At Low pH (Acidic): The basic nitrogen atoms will be protonated, forming cationic species (e.g., pyridinium ions). These charged species are generally much more soluble in aqueous media than the neutral molecule.[7]

-

At High pH (Basic): The compound will exist predominantly in its neutral, un-ionized form. The solubility in this state is known as the intrinsic solubility.

Therefore, determining the acid dissociation constants (pKa) of the conjugate acids is not merely an academic exercise; it is essential for predicting solubility in different physiological environments (e.g., stomach pH ~1.2, intestine pH ~6.8) and for selecting appropriate buffered solutions for formulation.[8][9]

Part 2: Experimental Determination of Solubility

The distinction between kinetic and thermodynamic solubility is critical in drug development.[10]

-

Kinetic Solubility: Measures the concentration at which a compound, typically dissolved first in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[11] It is a rapid, high-throughput measurement often used in early discovery but can overestimate true solubility due to the formation of supersaturated, metastable solutions.[12][13]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a solute in a solvent when excess solid is present.[14][15] It is the "gold standard" for pre-formulation and characterization, providing the definitive value for a saturated solution at equilibrium.[16]

This guide focuses on the rigorous determination of thermodynamic solubility.

Gold Standard Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[16][17] This protocol is aligned with the principles outlined in the U.S. Pharmacopeia (USP) General Chapter <1236>.[14][18]

Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature.

Materials:

-

This compound (high purity solid)

-

Selected solvents (e.g., Water, 0.1 N HCl (pH 1.2), pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Ethanol, Methanol, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated analytical system for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached with a saturated solution.

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The system should be allowed to equilibrate for a sufficient duration. It is crucial to establish the time to equilibrium; samples should be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[19]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand to let the excess solid settle. Then, carefully withdraw an aliquot of the supernatant. For robust separation, centrifugation is highly recommended.

-

Filtration: Immediately filter the supernatant using a syringe filter to remove any remaining microscopic particles. Causality Note: This step is critical to prevent artificially high results from undissolved solids. Adsorption of the compound to the filter should be checked and accounted for.

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration using a pre-validated analytical method, such as HPLC-UV.[20][21] A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

Calculation: Report the solubility in units of mg/mL or µM. The experiment should be performed in at least triplicate for each solvent.[22]

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the logical flow of the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: Experimental Determination of pKa

As established, the pKa values are fundamental to understanding the pH-solubility profile. Potentiometric titration is a highly accurate and standard method for this determination.[23]

Protocol: Potentiometric Titration

Objective: To determine the pKa value(s) of this compound by monitoring pH changes during titration with a strong acid or base.

Materials:

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Titration vessel with magnetic stirrer

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

Background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength[24]

-

Nitrogen gas supply

Step-by-Step Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM).[24] If aqueous solubility is too low, a co-solvent (e.g., methanol) may be used, and the aqueous pKa is then determined by extrapolation.[23]

-

Titration Setup: Place the solution in the titration vessel, immerse the pH electrode, and begin stirring. Purge the solution with nitrogen to eliminate dissolved CO₂, which can interfere with measurements in the basic pH range.[24]

-

Titration: For a basic compound, first titrate with standardized HCl to a low pH (e.g., pH 2) to fully protonate all basic sites. Then, titrate the solution with standardized NaOH, adding small, precise increments and recording the pH after each addition has stabilized.[24]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is typically used to analyze the curve and refine the pKa values.

-

Replication: The titration should be performed a minimum of three times to ensure reproducibility and report the average pKa with the standard deviation.[24]

Interplay of Physicochemical Properties and Solubility

The relationship between the compound's intrinsic properties and its observed solubility is a cornerstone of pre-formulation science.

Caption: Interplay of Physicochemical Properties and Solubility.

Part 4: Data Presentation and Interpretation

Clear and concise data presentation is essential for decision-making in drug development.

Quantitative Solubility Data

Solubility results should be summarized in a structured table.

| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) ± SD | Mean Solubility (mM) ± SD |

| 0.1 N HCl (pH 1.2) | 37 | Experimental Value | Calculated Value |

| Acetate Buffer (pH 4.5) | 37 | Experimental Value | Calculated Value |

| Phosphate Buffer (pH 6.8) | 37 | Experimental Value | Calculated Value |

| Water | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Propylene Glycol | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

pKa Data

| pKa | Assignment |

| pKa₁ ± SD | e.g., Pyridin-2-amine |

| pKa₂ ± SD | e.g., Pyrazine Nitrogen |

The pH-Solubility Profile

By plotting the logarithm of aqueous solubility against pH, a profile can be generated. This profile is invaluable for predicting how the compound's solubility will change as it transits through the gastrointestinal tract, directly informing biopharmaceutical classification (BCS) and formulation strategy.[5][25]

Conclusion

A thorough understanding of the solubility of this compound is not optional but a prerequisite for its successful development as a potential therapeutic agent. This guide outlines a systematic and robust approach, grounded in established scientific principles and regulatory expectations.[26][27] By first leveraging theoretical predictions and then applying rigorous experimental methods like the shake-flask technique and potentiometric titration, researchers can build a comprehensive solubility profile. This data package is fundamental for guiding formulation design, interpreting bioassay results, and ultimately ensuring the compound has the best possible chance of advancing through the development pipeline.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. This compound | C9H8N4 | CID 59259225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. issr.edu.kh [issr.edu.kh]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uspnf.com [uspnf.com]

- 15. â©1236⪠Solubility Measurements [doi.usp.org]

- 16. tandfonline.com [tandfonline.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. biorelevant.com [biorelevant.com]

- 19. who.int [who.int]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. helixchrom.com [helixchrom.com]

- 22. fda.gov [fda.gov]

- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. fda.gov [fda.gov]

- 26. researchgate.net [researchgate.net]

- 27. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

The 5-(Pyrazin-2-yl)pyridin-2-amine Scaffold: An In-Depth Technical Guide to its Mechanism of Action as a Checkpoint Kinase 1 (CHK1) Inhibitor

Introduction: A Privileged Scaffold in Kinase Inhibition

The 5-(pyrazin-2-yl)pyridin-2-amine core is a recognized privileged scaffold in medicinal chemistry, forming the foundation for a multitude of kinase inhibitors targeting various components of the human kinome. Its inherent structural features, including strategically positioned nitrogen atoms, provide a versatile template for designing potent and selective inhibitors. This guide will provide an in-depth technical analysis of the mechanism of action of a prominent class of inhibitors derived from this scaffold: the 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles, which are highly selective inhibitors of Checkpoint Kinase 1 (CHK1). We will use the well-characterized clinical candidate CCT244747 as a primary exemplar to dissect the molecular interactions, cellular consequences, and key experimental protocols associated with this class of compounds.

The Target: Checkpoint Kinase 1 (CHK1) - Guardian of the Genome

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage or replication stress, CHK1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related).[2] Once activated, CHK1 phosphorylates a range of downstream targets, including the CDC25 family of phosphatases, leading to cell cycle arrest at the S and G2/M phases.[3][4] This pause allows time for DNA repair, thus maintaining genomic integrity. Many cancer cells, however, have a defective G1 checkpoint and are therefore heavily reliant on the S and G2 checkpoints for survival, making CHK1 an attractive therapeutic target.[5]

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Inhibitors based on the this compound scaffold, such as CCT244747, function as ATP-competitive inhibitors of CHK1.[4][6] This means they bind to the ATP-binding pocket of the CHK1 enzyme, preventing the binding of its natural substrate, ATP, and thereby blocking the phosphorylation of downstream targets.

A molecular model of CCT244747 bound to the ATP-binding pocket of human CHK1 suggests that the 2-aminopyrazine-5-carbonitrile core makes key hydrogen-bonding interactions with the hinge region of the kinase, specifically with the backbone amide of Cys87 and the side chain of Glu85.[7] The nitrile group can form a hydrogen bond with Lys38, and the dimethylamine moiety occupies the ribose pocket.[7] This binding mode effectively occludes the active site, inhibiting kinase activity.

Caption: Binding mode of CCT244747 in the CHK1 ATP-binding pocket.

Cellular Consequences of CHK1 Inhibition

The inhibition of CHK1 by compounds like CCT244747 has profound effects on cancer cells, particularly when combined with DNA-damaging agents. These consequences include:

-

Abrogation of Cell Cycle Checkpoints: CHK1 inhibitors prevent the S and G2/M phase arrest that normally occurs in response to DNA damage.[6][7] This forces cells to enter mitosis with unrepaired DNA.

-

Increased DNA Damage: By overriding the cell's natural repair mechanisms, CHK1 inhibition leads to an accumulation of DNA damage.[7][8]

-

Mitotic Catastrophe and Apoptosis: The combination of unrepaired DNA and forced mitotic entry leads to a form of cell death known as mitotic catastrophe, which is often followed by apoptosis.[9]

Caption: CHK1 signaling pathway and the effect of CCT244747.

Quantitative Data Summary

The potency of CCT244747 has been characterized in various assays:

| Assay Type | Target/Cell Line | IC50/GI50 | Reference |

| Biochemical Assay | CHK1 Kinase | 7.7 nM | [10] |

| Biochemical Assay | CHK2 Kinase | >10 µM | [10] |

| Biochemical Assay | CDK1 Kinase | >10 µM | [10] |

| Cellular Assay (G2 Checkpoint Abrogation) | HT29 Cells | 29 nM | [10][11] |

| Cellular Assay (Growth Inhibition) | HT29 Cells | 0.33 - 3 µM | [10] |

Experimental Protocols

In Vitro CHK1 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CHK1.

Materials:

-

Recombinant human CHK1 enzyme

-

CHK1 substrate peptide (e.g., CHKtide)

-

ATP

-

Kinase assay buffer

-

Test compound (e.g., CCT244747)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compound to the wells of a 384-well plate.

-

Add the CHK1 enzyme and substrate peptide to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

Cellular G2 Checkpoint Abrogation Assay

This assay determines the concentration of the inhibitor required to override a DNA damage-induced G2 cell cycle arrest.

Materials:

-

Human cancer cell line (e.g., HT29)

-

DNA-damaging agent (e.g., etoposide or ionizing radiation)

-

Test compound (e.g., CCT244747)

-

Propidium iodide (PI)

-

Antibody against phospho-histone H3 (Ser10)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a DNA-damaging agent to induce G2/M arrest (e.g., etoposide for 16-24 hours).

-

Add serial dilutions of the test compound and incubate for an additional 4-8 hours.

-

Include controls for untreated cells, cells treated with the DNA-damaging agent alone, and cells treated with the test compound alone.

-

Harvest and fix the cells in 70% ethanol.

-

Stain the cells with an antibody against phospho-histone H3 (a marker of mitosis) and with propidium iodide for DNA content.

-

Analyze the cell cycle distribution and the percentage of mitotic cells by flow cytometry.

-

Abrogation of the G2 checkpoint is observed as a decrease in the G2/M population and an increase in the mitotic population compared to cells treated with the DNA-damaging agent alone.

Caption: Experimental workflow for the G2 checkpoint abrogation assay.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly effective template for the development of potent and selective CHK1 inhibitors. The detailed mechanistic understanding of how these compounds, exemplified by CCT244747, interact with their target and influence cellular processes provides a strong rationale for their clinical development. Future research in this area will likely focus on further refining the selectivity profile of these inhibitors, exploring novel combination therapies, and identifying predictive biomarkers to guide their clinical application. The continued exploration of this privileged scaffold holds significant promise for the development of next-generation cancer therapeutics.

References

- 1. CHEK1 - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. CCT244747 is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CCT244747 is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 5-(Pyrazin-2-yl)pyridin-2-amine derivatives

An In-depth Technical Guide to the Biological Activity of 5-(Pyrazin-2-yl)pyridin-2-amine Derivatives

Executive Summary

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1] Its unique electronic properties and structural arrangement make it an effective "hinge-binding" motif, enabling potent and often selective inhibition of various protein kinases.[2][3] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][3] This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their primary mechanism of action as ATP-competitive kinase inhibitors, explore structure-activity relationships (SAR), and present detailed case studies on their inhibitory effects on key signaling pathways, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Checkpoint Kinase 1 (CHK1). Furthermore, this guide furnishes detailed, field-proven experimental protocols for assessing the biological activity of these compounds, complete with workflow diagrams and data presentation, to empower researchers in their discovery efforts.

The Pyrazine-Pyridine Scaffold: A Cornerstone of Kinase Inhibition

Nitrogen-containing heterocyclic compounds are foundational motifs in modern pharmacology, constituting the core of numerous approved drugs.[4][5] Among these, the pyrazine-pyridine biheteroaryl system stands out for its utility in targeting the ATP-binding pocket of protein kinases.[2][6] The strategic placement of nitrogen atoms in both the pyrazine and pyridine rings allows these molecules to form critical hydrogen bond interactions with the "hinge region" of the kinase domain, a conserved backbone that connects the N- and C-lobes of the enzyme.[2] This interaction mimics the binding of the adenine moiety of ATP, allowing these derivatives to function as ATP-competitive inhibitors.[3] By occupying the ATP-binding site, these small molecules prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive pathological processes like cell proliferation, survival, and angiogenesis.[1]

Mechanism of Action: Targeting the Kinase Hinge Region

The primary mechanism by which this compound derivatives exert their biological effects is through the competitive inhibition of protein kinases. The structural arrangement of the scaffold is ideal for docking into the narrow, hydrophobic ATP-binding cleft.

-

Pyridine Ring: The 2-amino group on the pyridine ring typically acts as a hydrogen bond donor to the carbonyl backbone of a hinge residue.

-

Pyrazine Ring: One of the nitrogen atoms in the pyrazine ring often acts as a hydrogen bond acceptor from an NH group on a hinge residue.

This bidentate hydrogen-bonding pattern anchors the inhibitor in the active site, providing a stable foundation for further interactions. Substituents on this core scaffold can then be modified to extend into adjacent pockets, enhancing both potency and selectivity for the target kinase.[7][8]

Caption: General mechanism of ATP-competitive kinase inhibition.

Case Study: Inhibition of VEGFR-2 and Angiogenesis

The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[7] Overactivation of the VEGFR-2 pathway is a key driver of tumor growth and metastasis.[7] Several this compound derivatives have been developed as potent and selective inhibitors of VEGFR-2.[6][7] These compounds effectively suppress VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC) and have demonstrated in vivo antitumor activity in xenograft models.[6][7]

Caption: Inhibition of the VEGFR-2 signaling pathway.

Case Study: Inhibition of Checkpoint Kinase 1 (CHK1)

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that is a master regulator of the DNA damage response pathway.[9] Inhibiting CHK1 can force cancer cells with damaged DNA to enter mitosis prematurely, leading to cell death. This makes CHK1 inhibitors promising agents for combination therapy with DNA-damaging chemotherapies.[10] A novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles were developed as potent, selective, and orally bioavailable CHK1 inhibitors.[9][10] The optimized compound, CCT244747, showed antitumor activity both as a single agent and in combination with chemotherapy in human tumor xenograft models.[10]

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of these biheteroaryl compounds often relies on modern palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[7] This allows for a modular approach where different substituted pyrazines and pyridines can be coupled to rapidly generate a library of derivatives for SAR studies.

Structure-Activity Relationship Insights:

-

Substituents on the Pyridine/Pyrazine Core: Modifications to the core structure are crucial for tuning selectivity. For instance, in the development of CHK1 inhibitors, hybridization of two different lead scaffolds led to the potent 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile series.[9][10]

-

Solubilizing Groups: The addition of polar groups, such as the butan-1-ol or dimethyl-ethane-1,2-diamine chains in VEGFR-2 inhibitors, is often used to improve the pharmacokinetic properties of the compounds without compromising potency.[6][7]

-

Terminal Phenyl/Aryl Groups: The nature of the substituent on the terminal amine (e.g., a 3-chloro-phenyl group in VEGFR-2 inhibitors) is critical for potency, as this group often occupies a hydrophobic pocket adjacent to the ATP-binding site.[6][7] The analysis of pyridine derivatives has shown that the presence of hydrogen donor groups, such as -OH or -NH2, can be beneficial for biological activity.[8]

Table 1: Quantitative Activity of Representative Pyrazine-Pyridine Derivatives

| Compound ID | Target Kinase | IC₅₀ | Biological Effect | Reference |

| Compound 39 | VEGFR-2 | - | Potent and selective inhibition; antitumor activity in A375 xenograft model. | [6][7] |

| Compound 41 | VEGFR-2 | - | High kinase selectivity; antitumor activity in A375 xenograft model. | [6][7] |

| CCT244747 | CHK1 | 1 nM | Potent and highly selective; antitumor activity in combination therapies. | [10] |

| Compound 84 | MPK | 456 nM | Inhibitory effect demonstrated in kinase assay. | [2] |

Experimental Protocols for Activity Assessment

Validating the biological activity of novel derivatives requires a multi-tiered approach, moving from biochemical assays to cell-based models. The following protocols provide robust, self-validating frameworks for characterization.

Protocol: In Vitro Kinase Inhibition Assay (Microfluidic)

This protocol describes a method for determining the IC₅₀ value of a test compound against a target kinase using a microfluidic capillary electrophoresis-based assay.

Causality: This assay directly measures the enzymatic activity of the kinase by quantifying the conversion of a fluorescently-labeled peptide substrate to its phosphorylated product. By measuring this conversion across a range of inhibitor concentrations, we can precisely determine the compound's potency (IC₅₀). The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, kinase solution, fluorescently-labeled peptide substrate, and ATP solution. Prepare serial dilutions of the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the test compound dilutions. Add the kinase solution to each well and incubate briefly to allow for compound-enzyme binding.

-

Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the enzymatic reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop Reaction: Add a stop solution to quench the kinase activity.

-

Data Acquisition: Place the plate in a Caliper EZ Reader or similar microfluidic instrument. The instrument will separate the phosphorylated product from the non-phosphorylated substrate based on charge and size, and quantify the amounts of each.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for an in vitro microfluidic kinase assay.

Protocol: Cellular Target Engagement (e.g., pSMAD2 Western Blot)

This protocol assesses whether an inhibitor can block the signaling of its target kinase within a cellular context. For a putative TGF-β/ALK5 inhibitor, this involves measuring the phosphorylation of the downstream effector SMAD2.

Causality: TGF-β binding to its receptor (including ALK5) triggers the phosphorylation of SMAD2.[11] An effective ALK5 inhibitor will block this event. Western blotting allows for the specific detection and semi-quantification of the phosphorylated form of SMAD2 (pSMAD2) relative to the total amount of SMAD2 protein, providing a direct readout of the inhibitor's engagement with its target in a biological system.

Step-by-Step Methodology:

-

Cell Culture: Plate cells (e.g., HaCaT human keratinocytes) in a 6-well plate and grow to 80-90% confluency.[11]

-

Serum Starvation: Replace the growth medium with a low-serum medium for several hours to reduce basal signaling.

-

Inhibitor Pre-treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for 1-2 hours.

-

Ligand Stimulation: Add TGF-β ligand to the medium to stimulate the signaling pathway. Incubate for a defined period (e.g., 30-60 minutes).

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for phospho-SMAD2 overnight.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total SMAD2 or a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Analysis: Quantify the band intensities using densitometry. Normalize the pSMAD2 signal to the total SMAD2 or loading control signal.

Therapeutic Potential and Future Perspectives

Derivatives of the this compound scaffold have demonstrated significant therapeutic potential, primarily in oncology.[1][12] Their ability to inhibit key kinases involved in tumor growth, angiogenesis, and DNA damage repair positions them as valuable candidates for both monotherapy and combination treatments.[3][10] The oral bioavailability achieved by some derivatives further enhances their clinical promise.[9][10]

Future research will likely focus on:

-

Improving Selectivity: Designing new derivatives with enhanced selectivity to minimize off-target effects and improve the therapeutic window.

-

Overcoming Resistance: Investigating mechanisms of resistance to kinase inhibitors, which often involve mutations in the target kinase's gatekeeper residue, and designing next-generation compounds to overcome this challenge.[3]

-

Expanding Applications: Exploring the activity of these scaffolds against other kinase targets and in other disease areas, such as inflammatory and autoimmune disorders.[3]

The versatility and proven efficacy of the this compound core ensure that it will remain a highly active and fruitful area of research in the quest for novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. benchchem.com [benchchem.com]

Title: A Framework for the In Vitro Evaluation of 5-(Pyrazin-2-yl)pyridin-2-amine Analogs as Novel Kinase Inhibitors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 5-(pyrazin-2-yl)pyridin-2-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Analogs derived from this core have shown promise in targeting key signaling pathways implicated in oncology and other diseases.[3][4][5] This guide presents a comprehensive, field-proven framework for the systematic in vitro evaluation of novel analogs based on this scaffold. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind a multi-tiered assay cascade, ensuring that each experimental step provides validated, actionable data. The workflow is designed to efficiently characterize compound potency, cellular activity, and mechanism of action, thereby enabling the rigorous selection of lead candidates for further preclinical development.

The Strategic Workflow: From Target to Cellular Mechanism

A successful in vitro evaluation campaign does not rely on a random collection of assays. It follows a logical, tiered progression that builds a comprehensive profile of a compound's biological activity. The primary goal is to answer three fundamental questions:

-

Target Engagement: Does the compound interact with its intended molecular target?

-

Cellular Efficacy: Does this interaction translate into a desired effect in a disease-relevant cellular context?

-

Mechanism of Action: How does the compound achieve this effect at a cellular level?

Our proposed workflow systematically addresses these questions, starting with broad biochemical screening and progressively focusing on the most promising analogs through more complex, mechanism-focused cellular assays.

Caption: A tiered workflow for in vitro evaluation of kinase inhibitors.

Phase 1: Biochemical Potency and Selectivity

Expertise & Experience: The foundational step in evaluating any targeted inhibitor is to confirm its activity against the purified molecular target, typically a protein kinase. This biochemical assay provides a "clean" measure of potency—the half-maximal inhibitory concentration (IC₅₀)—free from the complexities of a cellular environment, such as membrane permeability or efflux pump activity.[6] Dysregulation of kinase activity is a hallmark of many diseases, making them a major class of therapeutic targets.[6][7] A luminescence-based assay that measures ATP consumption (or ADP production) is a robust, high-throughput method ideal for this purpose.[6][8] To ensure data comparability, it is critical to perform these assays at an ATP concentration that is close to the Michaelis constant (Kₘ) of the specific kinase, as most inhibitors are ATP-competitive.[9][10]

Protocol 2.1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[6]

Materials:

-

Recombinant human kinase of interest and its corresponding substrate peptide.

-

ATP solution.

-

Test analogs (e.g., this compound derivatives) dissolved in DMSO.

-

Staurosporine (positive control, broad-spectrum kinase inhibitor).[11]

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

White, opaque 96-well or 384-well assay plates.

-

Plate reader with luminescence detection capabilities.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution series of the test analogs and Staurosporine in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

-

Kinase Reaction Setup: In each well of the assay plate, add the following:

-

2.5 µL of serially diluted compound or DMSO (vehicle control).

-

2.5 µL of kinase solution (pre-diluted in Kinase Assay Buffer to optimal concentration).

-

-

Inhibitor Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (prepared in Kinase Assay Buffer).

-

Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

-

ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, simultaneously, the newly synthesized ATP is used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.[8]

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Sample Kinase Inhibition Data

| Compound | Target Kinase A IC₅₀ (nM) | Target Kinase B IC₅₀ (nM) | Off-Target Kinase C IC₅₀ (nM) |

|---|---|---|---|

| Analog 1 | 15 | 250 | >10,000 |

| Analog 2 | 22 | 310 | >10,000 |

| Analog 3 | 150 | >5,000 | >10,000 |

| Staurosporine | 5 | 10 | 20 |

This table illustrates how analogs can be compared for both potency (lower IC₅₀ is better) and selectivity (a large difference between target and off-target IC₅₀ values is desired).

Phase 2: Cellular Activity Assessment

Expertise & Experience: A potent biochemical inhibitor is only valuable if it can effectively engage its target within a living cell. Therefore, the next critical phase is to assess the compound's effect on cell viability and proliferation.[12] These assays provide an integrated readout of a compound's ability to cross the cell membrane, resist efflux, avoid rapid metabolism, and induce a biological response. The two most common methods are the MTT assay, which measures the metabolic activity of viable cells, and the CellTiter-Glo® assay, which quantifies cellular ATP levels as a marker of viability.[13][14] Using both an absorbance-based (MTT) and a more sensitive luminescence-based (CellTiter-Glo®) assay provides a self-validating system to confirm cellular activity and rule out assay-specific artifacts.[14][15]

Protocol 3.1: MTT Cell Viability Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[13]

Materials:

-

Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

96-well clear-bottom cell culture plates.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the test analogs. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compounds to the wells. Include vehicle (DMSO) controls.

-

Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂).

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours.[13]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot viability against the log of compound concentration to determine the half-maximal effective concentration (EC₅₀).

Protocol 3.2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[15] The "add-mix-measure" format makes it highly suitable for high-throughput screening.[16]

Materials:

-

Cancer cell lines and complete culture medium.

-

CellTiter-Glo® 2.0 Reagent (Promega).[16]

-

White, opaque 96-well cell culture plates.

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Protocol 3.1), using an opaque-walled plate suitable for luminescence.

-

Plate Equilibration: After the 48-72 hour drug incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[13]

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][15]

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the EC₅₀ value as described for the MTT assay.

Data Presentation: Sample Cellular Viability Data

| Compound | A549 (Lung) EC₅₀ (µM) | MCF-7 (Breast) EC₅₀ (µM) | HCT116 (Colon) EC₅₀ (µM) |

|---|---|---|---|

| Analog 1 | 1.2 | 0.9 | 1.5 |

| Analog 2 | 5.8 | 4.5 | 6.2 |

| Analog 3 | >50 | >50 | >50 |

| Doxorubicin | 0.08 | 0.15 | 0.11 |

This table allows for the comparison of compound potency across different cancer cell lineages and against a standard chemotherapeutic agent.

Phase 3: Mechanistic Elucidation

Expertise & Experience: After confirming that an analog inhibits its target and reduces cancer cell viability, the crucial next step is to determine how it kills the cells. The two most common fates for cancer cells treated with kinase inhibitors are apoptosis (programmed cell death) and cell cycle arrest.[7][17] Investigating these mechanisms provides critical insight into the compound's mode of action and validates that its cellular effects are consistent with the inhibition of its target kinase pathway.

Induction of Apoptosis

Apoptosis is a highly regulated process characterized by a cascade of enzymatic events, primarily driven by a family of proteases called caspases.[18] Measuring the activity of "executioner" caspases, such as caspase-3 and caspase-7, is a direct and reliable method for quantifying the induction of apoptosis.[18][19]

Caption: Simplified intrinsic apoptosis pathway and assay point of measure.

Protocol 4.1.1: Caspase-Glo® 3/7 Assay

This homogeneous, luminescent assay measures caspase-3 and -7 activities. The reagent contains a luminogenic caspase-3/7 substrate, which is cleaved by active caspases to release a substrate for luciferase, generating a "glow-type" signal.[20]

Materials:

-

Cells seeded and treated with test compounds in white, opaque 96-well plates as described in Protocol 3.2.

-

Caspase-Glo® 3/7 Reagent (Promega).

-

Positive control for apoptosis (e.g., Staurosporine).

Step-by-Step Methodology:

-

Cell Treatment: Seed and treat cells with various concentrations of the test analogs for a relevant time period (e.g., 24, 48 hours). Include positive and vehicle controls.

-

Plate Equilibration: Equilibrate the plate to room temperature for ~30 minutes.

-

Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Express data as fold-change in luminescence relative to the vehicle-treated control. A significant increase in signal indicates apoptosis induction.

Cell Cycle Analysis

Many kinases are critical regulators of cell cycle progression.[12] Their inhibition can cause cells to arrest at specific checkpoints (G1, S, or G2/M).[21][22] This can be quantified by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population by flow cytometry.[23][24] The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cells in different phases of the cycle.[25]

Protocol 4.2.1: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

-

Cells treated with test compounds.

-

Phosphate-Buffered Saline (PBS).

-

Ice-cold 70% ethanol (for fixation).

-

PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[25]

-

Flow cytometer.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with test compounds at 1x and 5x their EC₅₀ values for 24 hours. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Washing: Wash the cell pellet once with cold PBS.